4-[4-Chloro-2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
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Overview
Description
4-[4-Chloro-2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a thiomorpholine ring substituted with a chloro and trifluoromethyl group on the phenyl ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with thiomorpholine-3,5-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[4-Chloro-2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiomorpholine derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-[4-Chloro-2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-Chloro-2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)phenylboronic Acid: This compound shares the chloro and trifluoromethyl groups on the phenyl ring but differs in its boronic acid functionality.
4-(Trifluoromethyl)benzylamine: Another similar compound with a trifluoromethyl group on the benzylamine structure.
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: This compound has an isocyanate group instead of the thiomorpholine-3,5-dione structure.
Uniqueness
4-[4-Chloro-2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is unique due to its thiomorpholine ring structure combined with the chloro and trifluoromethyl substitutions on the phenyl ring. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
4-[4-chloro-2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO2S/c12-6-1-2-8(7(3-6)11(13,14)15)16-9(17)4-19-5-10(16)18/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJAZPVUSDPASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=C(C=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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